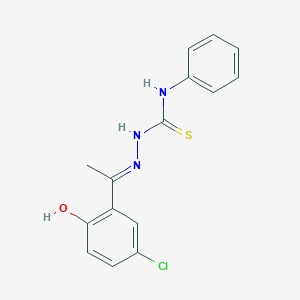

Anticancer agent 46

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C15H14ClN3OS |

|---|---|

Molecular Weight |

319.8 g/mol |

IUPAC Name |

1-[(E)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-phenylthiourea |

InChI |

InChI=1S/C15H14ClN3OS/c1-10(13-9-11(16)7-8-14(13)20)18-19-15(21)17-12-5-3-2-4-6-12/h2-9,20H,1H3,(H2,17,19,21)/b18-10+ |

InChI Key |

RULWGWSLXXARKC-VCHYOVAHSA-N |

Isomeric SMILES |

C/C(=N\NC(=S)NC1=CC=CC=C1)/C2=C(C=CC(=C2)Cl)O |

Canonical SMILES |

CC(=NNC(=S)NC1=CC=CC=C1)C2=C(C=CC(=C2)Cl)O |

Origin of Product |

United States |

Foundational & Exploratory

In-depth Technical Guide: Cellular Targets of Tigilanol Tiglate in the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tigilanol tiglate, also known as EBC-46, is a novel small molecule diterpene ester currently under investigation as a potent intratumoral anticancer agent. Its mechanism of action is multifaceted, targeting several key components of the tumor microenvironment to induce rapid and localized tumor destruction. This technical guide provides a comprehensive overview of the cellular targets of tigilanol tiglate, detailing its effects on tumor cells, the tumor vasculature, and immune cells. This document summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and visualizes the intricate signaling pathways involved.

Introduction

The tumor microenvironment (TME) is a complex and dynamic ecosystem comprising cancer cells, stromal cells, immune cells, blood vessels, and the extracellular matrix. The intricate interplay between these components is crucial for tumor growth, progression, and metastasis. Tigilanol tiglate represents a novel therapeutic strategy that disrupts this supportive TME, leading to hemorrhagic necrosis and tumor regression. A product of the blushwood tree (Fontainea picrosperma), this agent's primary mechanism revolves around the activation of specific isoforms of Protein Kinase C (PKC), initiating a cascade of downstream events that culminate in tumor ablation.

Core Mechanism of Action

Tigilanol tiglate's anticancer activity is not attributed to a single mode of action but rather a coordinated assault on the tumor microenvironment through three primary mechanisms:

-

Direct Oncolysis: The agent directly induces the death of tumor cells through the activation of a pro-inflammatory signaling cascade.

-

Vascular Disruption: It targets the tumor's blood supply, leading to a rapid loss of vascular integrity and subsequent hemorrhagic necrosis.

-

Immune Activation: Tigilanol tiglate stimulates an acute inflammatory response, recruiting and activating innate immune cells that contribute to tumor clearance and have the potential to induce a systemic anti-tumor immune response.

Cellular Targets and Signaling Pathways

Direct Effects on Tumor Cells

Tigilanol tiglate directly targets cancer cells, inducing cell death through a PKC-dependent mechanism that leads to mitochondrial dysfunction and ultimately, oncolysis.[1] More recent studies have elucidated that it can also induce immunogenic cell death (ICD) via a caspase/gasdermin E-dependent pyroptotic pathway.[1] This process involves acting as a lipotoxin, causing mitochondrial and endoplasmic reticulum (ER) stress, leading to ATP depletion, organelle swelling, and eventual cell death.[1]

Signaling Pathway: Tigilanol Tiglate-Induced Direct Tumor Cell Lysis

Caption: Tigilanol tiglate's direct effect on tumor cells.

Disruption of the Tumor Vasculature

A critical component of tigilanol tiglate's efficacy is its profound and rapid effect on the tumor vasculature. By activating the beta-II isoform of PKC in endothelial cells, it increases the permeability of tumor blood vessels, leading to vascular leakage and hemorrhagic necrosis.[1] This effectively cuts off the tumor's supply of oxygen and nutrients, contributing to its rapid demise.

Signaling Pathway: Tigilanol Tiglate-Induced Vascular Disruption

Caption: Mechanism of tumor vascular disruption by tigilanol tiglate.

Activation of the Immune Microenvironment

Tigilanol tiglate induces an acute and highly localized inflammatory response within the tumor.[1] This is characterized by the recruitment and activation of innate immune cells, primarily neutrophils and macrophages. These activated immune cells release reactive oxygen species, proteases, and cytokines, which further contribute to tumor destruction. The induction of immunogenic cell death can also lead to the development of a systemic anti-tumor immune response.

Logical Relationship: Immune Response Activation

Caption: Tigilanol tiglate-mediated activation of the immune microenvironment.

Quantitative Data

The following tables summarize the available quantitative data on the efficacy of tigilanol tiglate.

Table 1: In Vitro Cytotoxicity of Tigilanol Tiglate

| Cell Line | Cancer Type | IC50 (µM) | Notes |

| MGC803 | Gastric Cancer | 0.986 | Data from commercial supplier. |

| SCC-15 | Tongue Squamous Cell Carcinoma | Not specified | Identified as a cell line with lower sensitivity to treatment in a study. |

| Various | Various | Not specified | Stated to have threefold less potency for inhibiting cell growth than Phorbol 12-myristate 13-acetate (PMA) in vitro. |

Table 2: In Vivo Efficacy of Tigilanol Tiglate

| Model System | Tumor Type | Treatment Regimen | Outcome | Reference |

| Canine Patients | Mast Cell Tumors | Intratumoral injection | 75% cure rate with a single injection; 88% with a second dose. | |

| Human Clinical Trial (Phase I) | Various Solid Tumors | Intratumoral injection | 4 complete responses and 2 partial responses out of 22 patients. | |

| Murine Models | Melanoma, Head and Neck, Colon Cancers | Intratumoral injection | Rapid tumor destruction, with long-term cure in over 70% of cases. | |

| Murine Xenograft (SCC-15) | Tongue Squamous Cell Carcinoma | 30 µg intratumoral injection | Greater efficacy in BALB/c Foxn1nu mice compared to NOD/SCID mice, suggesting a role for the innate immune system. |

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for assessing the cytotoxic effects of tigilanol tiglate on cancer cell lines.

Experimental Workflow: MTT Cytotoxicity Assay

Caption: Workflow for determining in vitro cytotoxicity.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

Tigilanol tiglate stock solution (in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of tigilanol tiglate in complete culture medium.

-

Remove the existing medium from the cells and replace it with the medium containing the various concentrations of tigilanol tiglate. Include vehicle-only (DMSO) controls.

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

In Vivo Murine Tumor Model

This protocol provides a general framework for evaluating the in vivo efficacy of tigilanol tiglate.

Experimental Workflow: In Vivo Efficacy Study

Caption: Workflow for assessing in vivo anti-tumor activity.

Materials:

-

Immunocompromised or syngeneic mice

-

Tumor cell line appropriate for the mouse strain

-

Tigilanol tiglate formulation for injection

-

Vehicle control solution

-

Calipers for tumor measurement

-

Sterile syringes and needles

Procedure:

-

Subcutaneously implant a known number of tumor cells into the flank of each mouse.

-

Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer a single intratumoral injection of tigilanol tiglate or the vehicle control.

-

Measure tumor dimensions with calipers at regular intervals to calculate tumor volume.

-

Monitor the health and body weight of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, immunohistochemistry).

Conclusion

Tigilanol tiglate is a promising novel anticancer agent with a unique mechanism of action that targets multiple facets of the tumor microenvironment. Its ability to directly kill tumor cells, disrupt the tumor vasculature, and activate an anti-tumor immune response makes it a potent therapeutic candidate for intratumoral administration. Further research is warranted to fully elucidate the downstream signaling pathways in different TME cell types and to explore its potential in combination with other cancer therapies. This technical guide provides a foundational understanding of the cellular targets and mechanisms of tigilanol tiglate, offering valuable information for researchers and drug development professionals in the field of oncology.

References

In Vitro Efficacy of "Anticancer Agent 46" (Paclitaxel) on Cancer Cell Lines: A Technical Guide

This technical guide provides a comprehensive overview of the in vitro studies of the well-established anticancer agent, Paclitaxel, referred to herein as "Anticancer agent 46" for illustrative purposes. Paclitaxel is a potent mitotic inhibitor that is widely used in the treatment of various cancers, including ovarian, breast, and lung cancer.[1] Its primary mechanism of action involves the stabilization of microtubules, which are crucial for cell division.[2][] This disruption of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and ultimately induces programmed cell death, or apoptosis.[4][5]

This document is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols, and visualizations of key cellular and experimental pathways.

Data Presentation: Cytotoxicity Across Cancer Cell Lines

The cytotoxic potential of an anticancer agent is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. The IC50 values for Paclitaxel can vary significantly between different cancer cell lines and experimental conditions, such as the duration of drug exposure.

Table 1: Cytotoxicity of Paclitaxel (IC50 values) in Various Human Cancer Cell Lines

| Cancer Type | Cell Line | IC50 Value (nM) | Exposure Time (hours) |

| Breast Cancer | MCF-7 | 3.5 µM (3500 nM) | 48 |

| Breast Cancer | MDA-MB-231 | 0.3 µM (300 nM) | 48 |

| Breast Cancer | SK-BR-3 | ~3-5 nM | 72 |

| Breast Cancer | T-47D | ~2-4 nM | 72 |

| Ovarian Cancer | OVG-1 | ~1.8 (SER) | 24 |

| Ovarian Cancer | Various | 0.4 - 3.4 nM | Not Specified |

| Mixed Panel | Various | 2.5 - 7.5 nM | 24 |

Note: IC50 values are collated from multiple studies and can exhibit variability due to different assay conditions. The sensitizer enhancement ratio (SER) indicates the factor by which Paclitaxel enhances radiation sensitivity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of in vitro studies. This section outlines the standard protocols used to assess the efficacy of "this compound" (Paclitaxel).

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 1 x 10⁴ to 2 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Drug Treatment: Treat the cells with a range of concentrations of Paclitaxel (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period, typically 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150-200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the viability against the drug concentration to determine the IC50 value using a dose-response curve.

Analysis of Apoptotic Proteins: Western Blotting

Western blotting is a technique used to detect and quantify specific proteins in a cell lysate. It is commonly employed to analyze changes in the expression of key proteins involved in apoptosis, such as the Bcl-2 family members (e.g., pro-apoptotic Bax and anti-apoptotic Bcl-2) and caspases.

Protocol:

-

Cell Lysis: Treat cells with Paclitaxel for the desired time, then wash with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration in each lysate using a standard method like the BCA or Bradford assay to ensure equal protein loading.

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli sample buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-Bcl-2, anti-Bax, anti-cleaved-caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them with an imaging system. The intensity of the bands can be quantified using densitometry software.

Cell Cycle Analysis: Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This is particularly relevant for Paclitaxel, which is known to cause a G2/M arrest.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with Paclitaxel for the desired duration. Harvest the cells by trypsinization and collect them by centrifugation.

-

Fixation: Wash the cells with PBS and then fix them by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate the cells on ice or at -20°C for at least 2 hours.

-

Washing: Centrifuge the fixed cells to remove the ethanol and wash them with PBS.

-

Staining: Resuspend the cell pellet in a PI staining solution containing RNase A. RNase A is crucial to degrade RNA and ensure that PI only binds to DNA.

-

Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content, allowing for the quantification of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.

Mandatory Visualizations

Diagrams are provided below to illustrate the key signaling pathway of Paclitaxel and the workflows of the described experimental protocols.

Caption: Paclitaxel binds to β-tubulin, stabilizing microtubules and causing G2/M arrest, leading to apoptosis.

Caption: Workflow for assessing cell viability using the MTT assay after Paclitaxel treatment.

Caption: General experimental workflow for Western blotting to detect specific apoptosis-related proteins.

Caption: Workflow for cell cycle analysis using propidium iodide staining and flow cytometry.

References

Preclinical Efficacy of Tigilanol Tiglate: A Technical Overview

November 2025

Introduction

Tigilanol tiglate (TT), a novel small molecule diterpene ester, is emerging as a significant advancement in intratumoral cancer therapy.[1] Developed by QBiotics Group, this therapeutic agent, also known as EBC-46, is being investigated for its potent oncolytic properties in a variety of solid tumors.[2][3] This technical guide synthesizes the core preclinical research that underpins the efficacy of tigilanol tiglate, providing researchers, scientists, and drug development professionals with a comprehensive overview of its mechanism of action, experimental validation, and quantitative outcomes. The document will delve into the detailed methodologies of key experiments and present a consolidated view of the efficacy data, supported by visual representations of its biological pathways and experimental workflows.

Mechanism of Action

Tigilanol tiglate's primary mechanism of action is multifaceted, initiating a rapid and localized inflammatory response, disrupting the tumor vasculature, and inducing immunogenic cell death.[4][5] A single intratumoral injection triggers a cascade of events leading to hemorrhagic necrosis of the tumor, followed by eschar formation and rapid tumor ablation. This process is largely mediated by the activation of specific isoforms of Protein Kinase C (PKC), particularly PKC-βI, -βII, -α, and -γ. The activation of PKC leads to an oxidative burst from polymorphonuclear cells and increased permeability of endothelial cell monolayers, contributing to the vascular disruption.

Recent studies have further elucidated that tigilanol tiglate acts as a lipotoxin at therapeutic doses, binding to and promoting mitochondrial and endoplasmic reticulum (ER) dysfunction. This leads to an unfolded protein response, ATP depletion, organelle swelling, caspase activation, and ultimately, a form of immunogenic cell death known as pyroptosis, which is dependent on gasdermin E. This mode of cell death promotes the release of damage-associated molecular patterns (DAMPs) such as HMGB1, ATP, and calreticulin, which can stimulate a systemic anti-tumor immune response.

dot

Quantitative Efficacy Data

The preclinical and veterinary clinical studies of tigilanol tiglate have demonstrated significant efficacy across various tumor models. The following tables summarize the key quantitative outcomes from these studies.

Table 1: Efficacy in Canine Mast Cell Tumors (Pivotal Field Study)

| Parameter | Result | Citation |

| Complete Response (Single Injection, Day 28) | 75% | |

| No Recurrence (Day 84) | 93% | |

| Durable Response (1 Year) | 89% of dogs with initial complete response remained tumor-free | |

| Complete Response in High-Grade Tumors (Single Dose, Day 28) | 44% |

Table 2: Dose-Response and Healing in Canine Mast Cell Tumors

| Parameter | Result | Citation |

| Complete Response (1.0 mg/mL dose, Day 21) | 90% | |

| Median Time to Wound Formation | 7 days | |

| Median Time to Complete Healing | 30 days | |

| Healing by Day 42 (Tumors <0.5 cm³) | 100% | |

| Healing by Day 84 | All but one tissue deficit healed |

Table 3: Efficacy in Preclinical Mouse Models

| Model | Outcome | Citation |

| Syngeneic and Xenograft Models | Rapid tumor ablation following a single injection | |

| Melanoma Xenograft Model | Dose-dependent tumor ablation | |

| CT-26 and B16-F10-OVA Models | Enhanced response to immune checkpoint blockade | |

| Squamous Cell Carcinoma Xenografts | Vascular disruption evident within 1 hour | |

| Xenograft Mouse Melanoma Model | No viable tumor cells recovered 4 hours post-treatment |

Table 4: Human Clinical Trial Efficacy Signals (Phase I)

| Parameter | Result | Citation |

| Complete Response | 18% (4/22 patients) | |

| Partial Response | 9% (2/22 patients) | |

| Stable Disease | 45% (10/22 patients) | |

| Abscopal Responses (Metastatic Melanoma) | Observed in 2 patients |

Experimental Protocols

The following sections detail the methodologies employed in key preclinical studies of tigilanol tiglate.

In Vivo Efficacy Studies in Mouse Models

-

Animal Models: Studies have utilized various mouse models, including BALB/c Foxn1nu nude mice for xenografts (e.g., MM649 human melanoma) and immunocompetent mice for syngeneic tumors (e.g., CT-26 colon carcinoma and B16-F10-OVA melanoma).

-

Tumor Induction: Tumors are typically established by subcutaneous injection of cancer cells into the flank of the mice.

-

Treatment: A single intratumoral injection of tigilanol tiglate is administered at varying concentrations (e.g., up to 50 µL). Control groups often receive the vehicle excipient.

-

Efficacy Assessment: Tumor volume is measured over time. Kaplan-Meier analysis is used to assess the percentage of tumors below a certain volume (e.g., 100 mm³). Overall survival is also monitored.

-

Immunohistochemistry: Tumor tissues are stained for markers such as CD31 to assess vascular integrity.

Canine Mast Cell Tumor Clinical Trials

-

Study Design: A randomized, controlled, investigator and owner-blinded, multi-center clinical study was conducted with client-owned dogs.

-

Inclusion Criteria: Dogs with cutaneous or subcutaneous mast cell tumors were enrolled.

-

Treatment: A single intratumoral injection of tigilanol tiglate was administered. The dose was characterized in a separate dose de-escalation study.

-

Efficacy Endpoints: The primary endpoint was the complete response rate at Day 28. Secondary endpoints included recurrence-free interval at Day 84 and 12 months. Wound healing was also systematically assessed.

In Vitro Mechanistic Studies

-

Cell Lines: A variety of cancer cell lines (e.g., MM649 melanoma, A-431 epidermoid carcinoma) and endothelial cells have been used.

-

Assays:

-

Cell Viability: Assessed using methods like propidium iodide staining and flow cytometry.

-

PKC Activation: Measured by observing cellular responses in the presence and absence of PKC inhibitors like bisindolylmaleimide-1.

-

Immunogenic Cell Death Markers: Assessed through assays for ATP release (luciferase assays), HMGB1 release (ELISA), and calreticulin externalization (flow cytometry).

-

Microscopy: Used to observe cellular morphology changes, organelle swelling, and membrane disruption.

-

dot

Conclusion

The preclinical data for tigilanol tiglate provides a robust foundation for its clinical development. The consistent and potent anti-tumor activity observed in both murine models and veterinary clinical settings is compelling. The elucidation of its dual mechanism, involving direct oncolysis through vascular disruption and the induction of an immunogenic cell death program, positions it as a promising agent for monotherapy and in combination with immunotherapies. The detailed experimental protocols and quantitative efficacy data summarized in this guide offer a valuable resource for researchers and drug development professionals seeking to understand and build upon the existing knowledge of this novel oncolytic agent. As tigilanol tiglate progresses through human clinical trials for indications such as soft tissue sarcoma and head and neck cancer, the insights from this preclinical research will be invaluable.

References

The Role of Anticancer Agent EBC-46 (Tigilanol Tiglate) in Inducing Immunogenic Cell Death: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anticancer agent EBC-46, also known as tigilanol tiglate, is a novel small molecule activator of protein kinase C (PKC) that has demonstrated potent antitumor activity in both preclinical and clinical settings. Administered intratumorally, EBC-46 induces rapid and localized hemorrhagic necrosis of solid tumors. A growing body of evidence indicates that its mechanism of action extends beyond direct cytotoxicity and vascular disruption to include the induction of immunogenic cell death (ICD). This process transforms dying cancer cells into a vaccine, stimulating a robust and durable anti-tumor immune response. This technical guide provides an in-depth overview of EBC-46, its mechanism of action with a focus on ICD, quantitative efficacy data, detailed experimental protocols for assessing its effects, and visualizations of the key signaling pathways involved.

Introduction to EBC-46 (Tigilanol Tiglate)

EBC-46 is a diterpene ester derived from the seeds of the blushwood tree (Fontainea picrosperma), found in the rainforests of North Queensland, Australia. It is being developed as a local treatment for a variety of solid tumors.[1][2] The primary mechanism of action of EBC-46 is the activation of protein kinase C (PKC) isoforms, leading to a cascade of events that result in rapid tumor destruction.[3][4]

Mechanism of Action: From PKC Activation to Immunogenic Cell Death

The anticancer effects of EBC-46 are multifactorial, initiated by the activation of specific PKC isoforms. This triggers a localized inflammatory response, disruption of the tumor vasculature, and direct killing of tumor cells.[5] More recent studies have elucidated a crucial aspect of its efficacy: the induction of immunogenic cell death (ICD).

Protein Kinase C (PKC) Activation

EBC-46 is a potent activator of several PKC isoforms, particularly PKC-βI, -βII, -α, and -γ. Activation of PKC in endothelial cells lining the tumor blood vessels leads to increased vascular permeability and subsequent vascular disruption, causing hemorrhagic necrosis of the tumor. Simultaneously, PKC activation in cancer cells contributes to their direct demise.

Induction of Endoplasmic Reticulum (ER) Stress

Recent evidence suggests that tigilanol tiglate acts as a lipotoxin, promoting mitochondrial and endoplasmic reticulum (ER) dysfunction. This leads to the unfolded protein response (UPR) or ER stress, a state of cellular distress that can trigger apoptosis or other forms of programmed cell death.

Caspase/Gasdermin E-Dependent Pyroptosis and ICD

A key finding is that EBC-46 induces a specific form of programmed cell death called pyroptosis in endothelial and cancer cells. This process is dependent on the activation of caspases and the subsequent cleavage of Gasdermin E (GSDME). Cleaved GSDME forms pores in the cell membrane, leading to cell swelling, lysis, and the release of cellular contents, including damage-associated molecular patterns (DAMPs). The release of DAMPs is a hallmark of ICD.

The key hallmarks of ICD induced by EBC-46 include:

-

Calreticulin (CRT) Exposure: The translocation of CRT from the ER lumen to the cell surface, where it acts as an "eat-me" signal for dendritic cells (DCs).

-

ATP Secretion: The release of adenosine triphosphate (ATP) into the extracellular space, which acts as a "find-me" signal to attract antigen-presenting cells.

-

High Mobility Group Box 1 (HMGB1) Release: The passive release of the nuclear protein HMGB1 from the dying cells, which signals danger to the immune system and promotes DC maturation.

These DAMPs work in concert to recruit and activate DCs, which then take up tumor antigens from the dead cancer cells and present them to T cells, leading to the generation of a tumor-specific adaptive immune response.

Quantitative Efficacy Data

The following tables summarize the available quantitative data on the efficacy of EBC-46 (Tigilanol Tiglate) from preclinical and clinical studies.

Table 1: In Vitro Cytotoxicity of EBC-46

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MGC803 | Gastric Cancer | 0.986 | TargetMol |

| B16-F0 | Melanoma | ~17.5 (LD50) | |

| SK-MEL-28 | Melanoma | ~17.5 (LD50) |

Note: The original study for B16-F0 and SK-MEL-28 reported the LD50 value for PMA, and stated EBC-46 was threefold less potent in vitro.

Table 2: In Vivo Antitumor Efficacy of Intratumoral EBC-46

| Tumor Model | Treatment | Outcome | Reference |

| B16-F0 Melanoma (mice) | Single 50 nmol injection | Significant extension of time to euthanasia; >70% total cure | |

| Canine Mast Cell Tumors | 1.0 mg/mL intratumoral injection | 90% Complete Response | |

| Canine Mast Cell Tumors | Single treatment | 75% Complete Response at 28 days | |

| Various Human Solid Tumors (Phase I) | 0.06 to 3.60 mg/m² | 18% Complete Response, 9% Partial Response, 45% Stable Disease |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the immunogenic cell death induced by EBC-46.

Calreticulin (CRT) Exposure Assay by Flow Cytometry

Principle: This assay quantifies the amount of CRT exposed on the surface of dying cells, a key "eat-me" signal in ICD.

Protocol:

-

Cell Culture and Treatment: Plate cancer cells at an appropriate density and allow them to adhere overnight. Treat the cells with EBC-46 at various concentrations and for different time points. Include positive (e.g., doxorubicin) and negative (vehicle) controls.

-

Cell Harvesting: Gently harvest the cells using a non-enzymatic cell dissociation solution to preserve surface proteins.

-

Staining:

-

Wash the cells with cold PBS.

-

Resuspend the cells in a blocking buffer (e.g., PBS with 1% BSA) to prevent non-specific antibody binding.

-

Incubate the cells with a primary antibody specific for calreticulin (e.g., rabbit anti-CRT) for 30-60 minutes on ice.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in a solution containing a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) and a viability dye (e.g., DAPI or Propidium Iodide) for 30 minutes on ice in the dark.

-

-

Flow Cytometry Analysis:

-

Acquire the data on a flow cytometer.

-

Gate on the live cell population (negative for the viability dye).

-

Quantify the percentage of CRT-positive cells within the live cell gate.

-

Extracellular ATP Release Assay

Principle: This assay measures the amount of ATP released into the cell culture supernatant, which acts as a "find-me" signal for immune cells.

Protocol:

-

Cell Culture and Treatment: Plate cells in a 96-well plate and treat with EBC-46 as described above.

-

Supernatant Collection: At the desired time points, carefully collect the cell culture supernatant without disturbing the cells.

-

ATP Quantification:

-

Use a commercially available bioluminescence-based ATP assay kit (e.g., CellTiter-Glo®).

-

Add the ATP reagent to the collected supernatant in a luminometer-compatible plate.

-

Incubate for the time specified in the kit's protocol to allow the luminescent signal to stabilize.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of ATP.

-

Calculate the concentration of ATP in the samples based on the standard curve.

-

HMGB1 Release Assay by ELISA

Principle: This assay quantifies the concentration of HMGB1 released into the cell culture medium, a key danger signal in ICD.

Protocol:

-

Cell Culture and Treatment: Culture and treat cells with EBC-46 as previously described.

-

Supernatant Collection: Collect the cell culture supernatant at various time points post-treatment.

-

ELISA Procedure:

-

Use a commercially available HMGB1 ELISA kit.

-

Coat a 96-well plate with a capture antibody specific for HMGB1 and incubate overnight.

-

Block the plate to prevent non-specific binding.

-

Add the collected supernatants and HMGB1 standards to the wells and incubate.

-

Wash the plate to remove unbound proteins.

-

Add a detection antibody conjugated to an enzyme (e.g., HRP).

-

Wash the plate again.

-

Add the enzyme substrate and incubate until a color change is observed.

-

Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve from the absorbance values of the HMGB1 standards.

-

Determine the concentration of HMGB1 in the samples from the standard curve.

-

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways involved in EBC-46-induced immunogenic cell death.

Conclusion

EBC-46 (tigilanol tiglate) is a promising anticancer agent with a unique multi-pronged mechanism of action. Its ability to induce immunogenic cell death through a caspase/gasdermin E-dependent pyroptotic pathway is a key contributor to its efficacy. By transforming the tumor into an in situ vaccine, EBC-46 not only causes local tumor destruction but also has the potential to induce a systemic, long-lasting anti-tumor immune response. This technical guide provides a comprehensive overview of the current understanding of EBC-46, offering valuable data and methodologies for researchers and drug development professionals in the field of oncology and immunotherapy. Further investigation into the nuances of its interaction with the immune system will likely uncover additional therapeutic opportunities.

References

The Treasure Within: A Technical Guide to Unlocking Novel Anticancer Agents from Natural Products

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel and effective anticancer agents has increasingly turned towards the vast and intricate chemical diversity of the natural world. For centuries, natural products have been a cornerstone of traditional medicine, and in the modern era of drug discovery, they continue to be a prolific source of lead compounds for oncology. This technical guide provides an in-depth exploration of the core principles and methodologies involved in the discovery and preclinical evaluation of anticancer agents derived from natural sources. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in this critical field of study.

Major Classes of Anticancer Natural Products and Their Mechanisms of Action

Natural products with anticancer activity are structurally diverse and are broadly categorized into several major classes. These compounds exert their effects by modulating a variety of cellular processes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

1.1. Alkaloids: These nitrogen-containing compounds are renowned for their potent biological activities. Prominent examples include the vinca alkaloids (vinblastine and vincristine) isolated from the Madagascar periwinkle (Catharanthus roseus) and paclitaxel (Taxol®), a diterpenoid alkaloid from the Pacific yew tree (Taxus brevifolia).[1] Their primary mechanism of action involves the disruption of microtubule dynamics, which is essential for cell division, leading to mitotic arrest and subsequent apoptosis.[1][2][3][4]

1.2. Polyphenols: This large and diverse group of compounds, which includes flavonoids, phenolic acids, and stilbenes, is abundant in fruits, vegetables, and other plant sources. Curcumin , from turmeric, and resveratrol , found in grapes, are well-studied polyphenols with demonstrated anticancer properties. They influence multiple signaling pathways, including those involved in inflammation (NF-κB), cell survival (PI3K/Akt), and proliferation (MAPK), and can induce apoptosis and inhibit angiogenesis.

1.3. Terpenoids: This class of compounds is characterized by a structure built from isoprene units. Artemisinin and its derivatives, originally discovered as antimalarial agents, have also shown significant anticancer activity. Other notable examples include the triterpenoid betulinic acid . Their mechanisms are varied and can include the induction of apoptosis and the inhibition of cell proliferation.

1.4. Saponins: These glycosides, found in a wide variety of plants, have demonstrated cytotoxic effects against various cancer cell lines. Their proposed mechanisms of action include membrane permeabilization and the induction of apoptosis through both intrinsic and extrinsic pathways.

Quantitative Analysis of Anticancer Activity

The initial screening and evaluation of natural products for anticancer potential heavily rely on quantitative in vitro cytotoxicity assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound. The following tables summarize the IC50 values for representative natural products from different classes against a panel of human cancer cell lines.

Table 1: Cytotoxicity of Selected Alkaloids against Various Cancer Cell Lines

| Alkaloid | Cancer Cell Line | IC50 (µM) | Reference |

| Paclitaxel | A549 (Lung) | >25 µM (24h) | |

| Vinblastine | HCT-116 (Colon) | 6.3 nM | |

| Dauricine | HCT-116 (Colon) | N/A | |

| Antofine | HCT-116 (Colon) | 6.3 nM | |

| Tabercorine A | SW-480 (Colon) | 9.24 µM |

Table 2: Cytotoxicity of Selected Polyphenols against Various Cancer Cell Lines

| Polyphenol | Cancer Cell Line | IC50 (µM) | Reference |

| Curcumin | MDA-MB-231 (Breast) | 23.29 µM (24h), 18.62 µM (48h) | |

| Curcumin | MCF-7 (Breast) | 19.85 µM (24h), 11.21 µM (48h) | |

| Resveratrol | MDA-MB-231 (Breast) | 144 µM (24h) | |

| Gallic Acid | PC3 (Prostate) | 98.6 µM | |

| Quercetin | A431 (Cervix) | >10 µM (24h) |

Table 3: Cytotoxicity of Selected Terpenoids against Prostate Cancer Cell Lines

| Terpenoid | Cancer Cell Line | IC50 (µM) | Reference |

| Nummularic Acid | DU145 (Prostate) | 21.18 ± 3.43 (72h) | |

| Nummularic Acid | PC3 (Prostate) | 24.21 ± 3.38 (72h) | |

| α-pinene | PC-3 (Prostate) | N/A | |

| (E)-stigmasta-24(28)-en-3,6-dione | DU145 (Prostate) | 31.27 ± 1.50 | |

| (E)-stigmasta-24(28)-en-3,6-dione | PC3 (Prostate) | 40.59 ± 3.10 | |

| (E)-stigmasta-24(28)-en-3,6-dione | LNCaP (Prostate) | 19.80 ± 3.84 |

Table 4: Cytotoxicity of Selected Saponins against Various Cancer Cell Lines

| Saponin | Cancer Cell Line | IC50 (µM) | Reference |

| Ursolic Acid | A549 (Lung) | 21.9 ± 0.05 | |

| Ursolic Acid | HeLa (Cervical) | 11.2 ± 0.05 | |

| Ursolic Acid | HepG2 (Liver) | 104.2 ± 0.05 | |

| Oleanolic Acid | A549 (Lung) | 98.9 ± 0.05 | |

| Oleanolic Acid | HeLa (Cervical) | 83.6 ± 0.05 | |

| Oleanolic Acid | HepG2 (Liver) | 408.3 ± 0.05 | |

| Hederagenin | A549 (Lung) | 78.4 ± 0.05 | |

| Hederagenin | HeLa (Cervical) | 56.4 ± 0.05 | |

| Hederagenin | HepG2 (Liver) | 40.4 ± 0.05 |

Experimental Protocols

The discovery and validation of anticancer agents from natural products involve a series of well-defined experimental procedures. This section provides detailed methodologies for the extraction, purification, and in vitro cytotoxicity assessment of these compounds.

3.1. Extraction and Purification of Natural Products

The initial step in isolating bioactive compounds is the extraction from the raw plant or microbial material. The choice of solvent and extraction method is critical and depends on the polarity and stability of the target compounds.

3.1.1. General Protocol for Flavonoid Extraction

-

Sample Preparation: The plant material (e.g., leaves, flowers) is air-dried and ground into a coarse powder to increase the surface area for extraction.

-

Maceration: The powdered plant material is soaked in a suitable solvent, typically 70% ethanol or methanol, in a sealed container at room temperature. The mixture is periodically agitated for a period of 2 to 72 hours.

-

Filtration and Concentration: The extract is filtered to remove solid plant debris. The solvent is then evaporated under reduced pressure using a rotary evaporator to obtain a concentrated crude extract.

-

Fractionation: The crude extract can be further fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and butanol) to separate compounds based on their polarity.

-

Purification: Individual flavonoids are purified from the enriched fractions using chromatographic techniques such as column chromatography (using silica gel or Sephadex) and preparative High-Performance Liquid Chromatography (HPLC).

3.1.2. General Protocol for Alkaloid Extraction

-

Sample Preparation: The plant material is dried and pulverized.

-

Acid-Base Extraction:

-

The powdered material is first moistened with an alkaline solution (e.g., ammonia) to liberate the free alkaloid bases.

-

The free bases are then extracted with an organic solvent such as chloroform or ether.

-

The organic extract is then treated with an acidic solution (e.g., dilute sulfuric acid) to convert the alkaloids into their salt forms, which are soluble in the aqueous layer.

-

The aqueous layer is then separated, made alkaline again to precipitate the free alkaloid bases, which are then re-extracted with an organic solvent.

-

-

Purification: The crude alkaloid extract is purified using chromatographic methods, including column chromatography and preparative HPLC, to isolate individual alkaloids.

3.2. In Vitro Cytotoxicity Assays

These assays are fundamental for determining the anticancer activity of the isolated compounds. The MTT and SRB assays are two of the most commonly used colorimetric methods.

3.2.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are treated with various concentrations of the natural product extract or purified compound and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells with untreated cells and vehicle controls are included.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours at 37°C.

-

Formazan Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

3.2.2. Sulforhodamine B (SRB) Assay Protocol

This assay determines cell density based on the measurement of cellular protein content.

-

Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in a 96-well plate and treated with the test compounds.

-

Cell Fixation: After the treatment period, the cells are fixed by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.

-

Staining: The plates are washed five times with slow-running tap water and air-dried. Then, 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well and incubated at room temperature for 30 minutes.

-

Washing: Unbound dye is removed by washing the plates four times with 1% acetic acid.

-

Dye Solubilization: The plates are air-dried, and 200 µL of 10 mM Tris base solution (pH 10.5) is added to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: The absorbance is measured at 510 nm using a microplate reader. The percentage of cell growth is calculated relative to the control cells.

Key Signaling Pathways and Experimental Workflows

The anticancer activity of natural products is often attributed to their ability to modulate specific signaling pathways that are dysregulated in cancer cells. Understanding these pathways is crucial for elucidating the mechanism of action of novel compounds.

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by prominent anticancer natural products.

Caption: Experimental workflow for the discovery of anticancer agents from natural products.

Caption: Mechanism of action of Vinca Alkaloids.

Caption: Signaling pathway of Paclitaxel-induced apoptosis.

References

An In-depth Technical Guide to the Oncolytic Properties of Pelareorep

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pelareorep (formerly known as REOLYSIN®) is a first-in-class, intravenously delivered, non-pathogenic oncolytic virus.[1] It is an unmodified, proprietary formulation of the Reovirus Type 3 Dearing strain that has demonstrated promising anti-cancer activity in a range of solid tumors and hematologic malignancies.[2] Pelareorep's primary mechanism of action is multifaceted, combining direct, selective oncolysis of tumor cells with the induction of both innate and adaptive anti-tumor immune responses.[3][4] This agent selectively replicates in cancer cells with an activated RAS signaling pathway, a common mutation in many cancers, leading to tumor cell lysis and the release of tumor-associated antigens.[3] This process effectively transforms immunologically "cold" tumors into "hot" phenotypes, making them more susceptible to immune-mediated destruction and synergistic with other cancer therapies such as chemotherapy and immune checkpoint inhibitors. Clinical data has shown encouraging results in difficult-to-treat cancers, including metastatic pancreatic ductal adenocarcinoma (mPDAC) and hormone receptor-positive/HER2-negative (HR+/HER2–) metastatic breast cancer.

Mechanism of Action

Pelareorep exerts its oncolytic effects through a coordinated, three-pronged mechanism:

-

2.1 Direct Tumor Lysis: Pelareorep demonstrates a natural tropism for and preferentially replicates within cells that have an activated RAS signaling pathway. This pathway is frequently dysregulated in cancer cells, leading to a cellular environment that is permissive for reovirus replication. In contrast, normal cells with an inactive RAS pathway are resistant to the virus. Upon infection of a cancer cell, Pelareorep replicates, leading to the assembly of new viral progeny and eventual lysis of the host cell, releasing virions to infect adjacent cancer cells.

-

2.2 Innate Immune Response Activation: The replication of Pelareorep within tumor cells produces double-stranded RNA (dsRNA), a potent immune stimulant. This triggers a cascade of inflammatory cytokines and chemokines, which recruits and activates components of the innate immune system, such as Natural Killer (NK) cells, to recognize and attack the cancer cells.

-

2.3 Adaptive Immune Response Induction: The oncolysis-mediated release of viral antigens and tumor-associated antigens (TAAs) initiates a powerful adaptive immune response. Antigen-presenting cells (APCs), such as dendritic cells, take up these antigens and present them to T-cells. This process educates and activates tumor-specific cytotoxic T-lymphocytes (CTLs), which can then systemically target and destroy cancer cells, leading to a durable anti-tumor effect and long-term immune surveillance. This "in situ vaccination" effect is critical for Pelareorep's ability to turn immunologically "cold" tumors "hot," characterized by increased T-cell infiltration and upregulation of immune checkpoints like PD-L1.

Quantitative Data from Clinical Trials

Pelareorep has been evaluated in numerous clinical trials across a variety of cancers, often in combination with standard-of-care therapies. The following tables summarize key efficacy data.

Table 1: Efficacy of Pelareorep in Metastatic Pancreatic Ductal Adenocarcinoma (mPDAC)

| Clinical Trial | Treatment Arm | N | Objective Response Rate (ORR) | Median Overall Survival (OS) | 1-Year OS Rate | 2-Year OS Rate | Citation(s) |

|---|---|---|---|---|---|---|---|

| REO 017 | Pelareorep + Gemcitabine | 34 | - | 10.2 months | 45% | 24% | |

| NCI 8601 | Pelareorep + Paclitaxel/Carboplatin | - | - | - | 34% | 20% | |

| GOBLET (Cohort 1) | Pelareorep + Atezolizumab + Gemcitabine/Nab-paclitaxel | 13 | 62% | - | 45% | - |

| Pooled Data | Pelareorep Combinations | >100 | - | - | - | 21.9% | |

Table 2: Efficacy of Pelareorep in Metastatic Breast Cancer (HR+/HER2–)

| Clinical Trial | Treatment Arm | N | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Citation(s) |

|---|---|---|---|---|---|

| IND.213 | Pelareorep + Paclitaxel | - | - | 21.0 months | |

| Paclitaxel Alone | - | - | 10.8 months | ||

| BRACELET-1 | Pelareorep + Paclitaxel | - | 12.1 months | ~32.1 months (est.) |

| | Paclitaxel Alone | - | 6.4 months | 18.2 months | |

Table 3: Efficacy of Pelareorep in Other Solid Tumors

| Cancer Type | Clinical Trial | Treatment Arm | Median PFS | Median OS | Disease Control Rate | Citation(s) |

|---|---|---|---|---|---|---|

| Malignant Melanoma | Phase II | Pelareorep + Carboplatin/Paclitaxel | 5.2 months | 10.9 months | 85% |

| Metastatic Colorectal Cancer (KRAS mutant) | REO 022 | Pelareorep + FOLFIRI/Bevacizumab | 16.6 months | 27.0 months | - | |

Key Experimental Protocols

The evaluation of oncolytic viruses like Pelareorep involves a series of standardized in vitro and in vivo assays to characterize their efficacy and mechanism of action.

4.1 In Vitro Cytopathic Effect Assay

-

Objective: To determine the lytic capability of Pelareorep on a panel of cancer cell lines and to establish its selectivity for cancer cells over normal cells.

-

Methodology:

-

Cell Seeding: Cancer cell lines (e.g., pancreatic, breast) and normal control cells are seeded into 96-well plates and allowed to adhere overnight.

-

Viral Infection: Cells are infected with serial dilutions of Pelareorep to achieve a range of Multiplicity of Infection (MOI) values. Uninfected cells serve as a control.

-

Incubation: Plates are incubated for a period of 24 to 96 hours to allow for viral replication and cell lysis.

-

Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay measuring ATP content. Real-time cell analysis systems can also be used for continuous monitoring.

-

Data Analysis: The percentage of cell viability is plotted against the MOI, and the 50% inhibitory concentration (IC50) is calculated to determine the potency of the virus.

-

4.2 In Vivo Tumor Xenograft/Syngeneic Model Study

-

Objective: To evaluate the anti-tumor efficacy of Pelareorep, both as a monotherapy and in combination with other agents, in a living organism.

-

Methodology:

-

Tumor Implantation: Immunocompromised mice (for human xenografts) or immunocompetent mice (for syngeneic models) are subcutaneously inoculated with a suspension of cancer cells.

-

Treatment Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment groups (e.g., vehicle control, Pelareorep alone, chemotherapy alone, combination therapy). Pelareorep is typically administered intravenously.

-

Tumor Measurement: Tumor volume is measured bi-weekly using digital calipers. Mouse body weight is also monitored as an indicator of toxicity.

-

Endpoint Analysis: The study is concluded when tumors in the control group reach a predetermined size. Tumors are then excised for further analysis (e.g., histology, immunohistochemistry, viral titration).

-

Data Analysis: Tumor growth curves are plotted for each group. Statistical analysis is performed to compare the anti-tumor efficacy between treatment arms.

-

4.3 Immunohistochemistry (IHC) for Immune Infiltration

-

Objective: To visualize and quantify changes in the tumor microenvironment, particularly the infiltration of immune cells, following Pelareorep treatment.

-

Methodology:

-

Tissue Preparation: Excised tumors from in vivo studies are fixed in formalin and embedded in paraffin.

-

Sectioning: Thin sections (4-5 µm) of the tumor tissue are cut and mounted on microscope slides.

-

Staining: Slides undergo deparaffinization, rehydration, and antigen retrieval. They are then incubated with primary antibodies specific for immune cell markers (e.g., CD8 for cytotoxic T-cells, PD-L1 for the immune checkpoint).

-

Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) and a chromogen are used to visualize the target protein.

-

Imaging and Analysis: Slides are imaged using a microscope, and the density of positive cells is quantified using image analysis software.

-

Synergistic Combinations

A key feature of Pelareorep's therapeutic potential is its ability to synergize with other oncology treatments. By inducing an immunologically "hot" tumor microenvironment, it can enhance the efficacy of therapies that rely on a competent immune system.

-

Chemotherapy: Chemotherapeutic agents can enhance Pelareorep's efficacy by inducing immunogenic cell death and potentially attenuating the anti-viral antibody response, allowing for more robust viral replication.

-

Immune Checkpoint Inhibitors (ICIs): Pelareorep-induced upregulation of PD-L1 on tumor cells creates a prime opportunity for combination with anti-PD-1/PD-L1 antibodies. Pelareorep primes the tumor for an immune attack, while ICIs release the "brakes" on the responding T-cells, leading to a more potent and durable anti-tumor response.

-

Targeted Therapies: Pelareorep's mechanism is also being explored in combination with other targeted agents like PARP inhibitors and CDK4/6 inhibitors.

Conclusion

Pelareorep is a promising immunotherapeutic agent with a well-defined, multi-pronged mechanism of action. Its ability to selectively kill cancer cells, activate both the innate and adaptive immune systems, and remodel the tumor microenvironment makes it a versatile platform for cancer therapy. The quantitative data from numerous clinical trials, particularly in hard-to-treat malignancies, underscores its potential. Future research and ongoing registration-enabling studies will further elucidate the optimal use of Pelareorep, both as a monotherapy and as a synergistic partner for a wide range of anti-cancer treatments, with the goal of improving outcomes for patients with advanced cancers.

References

In-Depth Technical Guide: Early-Stage Research into Anticancer Agent 46 and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

"Anticancer agent 46," identified as 2-(1-(5-chloro-2-hydroxyphenyl)vinyl)-N-phenylhydrazine-1-carbothioamide, is an emerging molecule of interest in oncology research. This technical guide provides a comprehensive overview of the foundational, publicly available data on this compound and its analogs. It details its chemical properties, initial cytotoxic and apoptotic activities, and outlines established experimental protocols relevant to its preclinical evaluation. This document aims to serve as a core resource for researchers initiating or advancing studies on this class of compounds.

Introduction to this compound

"this compound," also cataloged as compound 2b, is a synthetic molecule with the IUPAC name 2-(1-(5-chloro-2-hydroxyphenyl)vinyl)-N-phenylhydrazine-1-carbothioamide. Its chemical formula is C15H14ClN3OS, and it is registered under CAS number 2426686-17-9. Preliminary investigations have highlighted its potential as a selective anticancer agent, demonstrating cytotoxic effects against cancer cells and the ability to induce programmed cell death, or apoptosis.[1] Notably, early data suggests it exhibits low toxicity towards healthy, activated human blood lymphocytes, indicating a potential therapeutic window.[1]

Core Chemical and Biological Data

The primary quantitative data available for "this compound" centers on its in vitro cytotoxicity. The half-maximal inhibitory concentration (IC50) is a key metric for the potency of a cytotoxic compound.

| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |

| This compound | MGC803 (Human gastric cancer) | 0.986 | MedChemExpress |

Postulated Mechanism of Action: Induction of Apoptosis

"this compound" is reported to exert its anticancer effects through the induction of apoptosis.[1] Apoptosis is a regulated process of cell death essential for normal tissue homeostasis; its dysregulation is a hallmark of cancer. The process can be initiated through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both pathways converge on the activation of a cascade of cysteine proteases known as caspases, which execute the dismantling of the cell.

While the specific signaling pathway modulated by "this compound" has not been detailed in the available literature, a generalized model of apoptosis is presented below.

Experimental Protocols

The following are detailed, standardized protocols for the initial in vitro evaluation of "this compound" and its analogs. These protocols are based on established methodologies in anticancer drug discovery.

In Vitro Cytotoxicity Assessment (MTT Assay)

This assay determines the concentration at which the agent inhibits cancer cell growth by 50% (IC50).

-

Materials:

-

Cancer cell lines (e.g., MGC803, HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

"this compound" or analog

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Plate reader (570 nm)

-

-

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

-

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Cancer cell lines

-

"this compound" or analog

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

-

-

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Staining: Add 5 µL of Annexin V-FITC and 10 µL of PI solution.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry.

-

Cell Cycle Analysis by Propidium Iodide Staining

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Materials:

-

Cancer cell lines

-

"this compound" or analog

-

PBS

-

70% Ethanol (ice-cold)

-

RNase A solution

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

-

-

Procedure:

-

Cell Treatment: Treat cells as described for the apoptosis assay.

-

Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Rehydration and Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A.

-

Incubation: Incubate for 30 minutes at 37°C in the dark.

-

Analysis: Analyze the DNA content by flow cytometry.

-

Future Directions and Conclusion

The initial data on "this compound" are promising, suggesting it is a potent and selective cytotoxic agent. However, comprehensive research is required to fully elucidate its therapeutic potential. Key future research directions should include:

-

Synthesis of Analogs: A systematic structure-activity relationship (SAR) study through the synthesis of analogs is crucial to optimize potency, selectivity, and pharmacokinetic properties.

-

Broad-Spectrum Cytotoxicity Screening: Evaluation against a diverse panel of cancer cell lines is necessary to determine its spectrum of activity.

-

Mechanism of Action Studies: Detailed investigation into the specific apoptotic signaling pathways modulated by "this compound" is required. This includes examining the expression levels of key proteins such as caspases, Bcl-2 family members, and p53.

-

Cell Cycle Arrest Analysis: In-depth studies to determine if the compound induces arrest at specific phases of the cell cycle.

-

In Vivo Efficacy Studies: Promising analogs should be advanced to preclinical animal models to evaluate their in vivo efficacy and safety.

This technical guide serves as a foundational document for researchers working on "this compound" and its analogs. By providing the known data and standardized protocols, it aims to facilitate further investigation into this potentially valuable class of anticancer compounds.

References

Methodological & Application

"Anticancer agent 46" synthesis and purification techniques

As the designation "Anticancer agent 46" is not unique and has been used to refer to different chemical entities in scientific literature, this document provides detailed application notes and protocols for two distinct compounds identified under this name: EBC-46 (Tigilanol Tiglate) , a diterpene ester, and a silibinin-derivative (compound 2h) , a flavonoid derivative.

Part 1: EBC-46 (Tigilanol Tiglate)

Application Notes

Compound Identification: EBC-46, also known as Tigilanol Tiglate, is a potent protein kinase C (PKC) activator.[1][2][3] It is a diterpenoid natural product isolated from the seeds of the Australian blushwood tree, Fontainea picrosperma.[1][4] A practical semi-synthesis from the more abundant plant-derived compound phorbol has been developed to ensure a sustainable supply.

Mechanism of Action: Tigilanol Tiglate's anticancer activity stems from its isoform-selective activation of Protein Kinase C (PKC). Intratumoral injection of EBC-46 leads to a rapid and localized inflammatory response, disruption of tumor vasculature, and direct oncolysis, resulting in hemorrhagic necrosis of the tumor. This process also induces immunogenic cell death, which can lead to systemic anti-tumor immune responses. The activation of specific PKC isoforms, particularly PKC-β, is crucial for its therapeutic effect.

Quantitative Data Summary

| Parameter | Value | Reference |

| Natural Source | Fontainea picrosperma | |

| Semi-synthesis Starting Material | Phorbol (from Croton tiglium seeds) | |

| Semi-synthesis Steps | 12 | |

| Overall Yield (Semi-synthesis) | 12% |

Experimental Protocols

Semi-synthesis of EBC-46 (Tigilanol Tiglate) from Phorbol

This protocol is based on the work of the Wender lab at Stanford University. The synthesis is a 12-step process starting from phorbol, which is extracted from the seeds of Croton tiglium. The key challenge in the synthesis is the specific oxidation pattern of the B-ring to create the 5β-hydroxy-6α,7α-epoxy functionality.

A detailed, step-by-step protocol for the multi-gram scale synthesis is proprietary and has been outlined in scientific publications. The following is a generalized workflow based on published information.

-

Extraction of Phorbol: Phorbol is extracted from Croton tiglium seeds. This involves grinding the seeds and performing a solvent extraction, followed by hydrolysis of the phorbol esters to yield phorbol.

-

Multi-step Synthesis: The synthesis proceeds through a 12-step sequence involving protection, oxidation, and esterification reactions to build the complex structure of Tigilanol Tiglate.

-

Purification: Purification of the final compound and intermediates is achieved through chromatographic techniques. The original extraction from the natural source requires multiple chromatographic purifications.

Visualizations

Caption: Signaling pathway of EBC-46 (Tigilanol Tiglate).

Caption: Semi-synthesis workflow for EBC-46.

Part 2: this compound (Compound 2h)

Application Notes

Compound Identification: "this compound" has also been used to identify compound 2h , a novel derivative of silibinin bearing a carbamate group. Silibinin is a natural flavonolignan extracted from the seeds of the milk thistle plant, Silybum marianum.

Mechanism of Action: The precise mechanism of action for compound 2h is under investigation. However, molecular docking studies suggest that it may act as an inhibitor of Hsp90 (Heat shock protein 90), which is a chaperone protein involved in the stability and function of many oncoproteins.

Quantitative Data Summary

| Parameter | Value | Reference |

| Starting Material | Silibinin | |

| Synthetic Reaction | Carbamate formation | |

| Yield of Compound 2h | Not explicitly stated for 2h, but yields for analogous compounds (2a-i) range from 10.8–52.8% | |

| IC50 (MCF-7 cells) | 2.08 µM |

Experimental Protocols

Synthesis of Compound 2h (A Silibinin Carbamate Derivative)

This protocol is adapted from the publication by Wu Q, et al. in Medical Chemistry Research (2022).

Materials:

-

Silibinin

-

Appropriate carbamyl chloride (for 2h, this would be 4-fluorophenylcarbamoyl chloride)

-

N,N-diisopropylethylamine (DIPEA)

-

4-Dimethylaminopyridine (DMAP)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

Brine

-

Sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Solvents for column chromatography (e.g., Dichloromethane/Methanol)

Procedure:

-

To a solution of silibinin (1.0 eq) in anhydrous THF, add DIPEA (2.0 eq) and DMAP (0.2 eq).

-

Add the specific carbamyl chloride (1.05 eq) to the mixture.

-

Stir the reaction mixture at 25 °C under a nitrogen atmosphere for 15 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract twice with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield the final compound.

Visualizations

Caption: Synthesis workflow for Compound 2h.

References

- 1. Synthesis and evaluation of novel tiglianes for PKC-related therapeutic indications | Stanford Digital Repository [purl.stanford.edu]

- 2. Synthesis of EBC-46 (tigilanol tiglate) and Analogs for Treatment of Cancer and Other PKC-related Diseases | Explore Technologies [techfinder.stanford.edu]

- 3. The Wender Group - Publications [web.stanford.edu]

- 4. Tigilanol tiglate - Wikipedia [en.wikipedia.org]

Protocol for In Vitro Testing of Tigilanol Tiglate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tigilanol tiglate, a novel small molecule diterpene ester, is a potent activator of protein kinase C (PKC). It is under development as an intratumoral treatment for various solid tumors. The in vitro evaluation of tigilanol tiglate is crucial for understanding its mechanism of action and determining its potential as an anti-cancer agent. This document provides detailed protocols for key in vitro assays to assess the efficacy and mode of action of tigilanol tiglate.

Tigilanol tiglate's mechanism of action is multifactorial, leading to rapid tumor cell death and vascular disruption. In vitro studies have shown that it induces immunogenic cell death (ICD), characterized by the release of damage-associated molecular patterns (DAMPs). This process involves a caspase/gasdermin E-dependent pyroptotic pathway, initiated by mitochondrial and endoplasmic reticulum (ER) dysfunction.

Data Presentation

| Cell Line(s) | Assay | Effective Concentration | Observed Effect | Reference |

| MM649, A-431 | DAMPs Release | 300-500 µM | Release of HMGB1 and ATP, and calreticulin externalization. | |

| H357 | Secretome Profiling | 1 µg/mL | Altered c-met phosphorylation and cell surface protein expression. | |

| HeLa, MM649, A-431 | NF-κB Luciferase Reporter Assay | 50–100 µM | Upregulation of NF-κB mediated transcription in HeLa cells. |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the dose-dependent effect of tigilanol tiglate on the viability of cancer cells.

Materials:

-

Cancer cell lines (e.g., MM649 melanoma, A-431 squamous cell carcinoma, CT-26 colon carcinoma)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Tigilanol tiglate stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of tigilanol tiglate in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted tigilanol tiglate solutions. Include a vehicle control (medium with DMSO) and a no-treatment control.

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the no-treatment control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells following treatment with tigilanol tiglate.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Tigilanol tiglate

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

6-well plates

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of tigilanol tiglate for a specified time (e.g., 24 hours).

-

Harvest the cells, including both adherent and floating cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

Immunogenic Cell Death (ICD) Marker Assays

This assay quantifies the release of ATP, a key DAMP, from cells undergoing ICD.

Materials:

-

Cancer cell lines

-

Tigilanol tiglate

-

ATP measurement kit (e.g., luciferase-based assay)

-

Luminometer

Procedure:

-

Seed cells in a 96-well white-walled plate.

-

Treat cells with tigilanol tiglate at the desired concentrations and time points.

-

Collect the cell culture supernatant.

-

Measure the ATP concentration in the supernatant according to the manufacturer's instructions for the ATP measurement kit.

-

Record the luminescence using a luminometer.

This assay measures the release of the cytosolic enzyme LDH, an indicator of plasma membrane damage and necrotic cell death.

Materials:

-

Cancer cell lines

-

Tigilanol tiglate

-

LDH cytotoxicity assay kit

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate.

-

Treat cells with tigilanol tiglate.

-

Collect the cell culture supernatant.

-

Measure LDH activity in the supernatant according to the manufacturer's protocol.

-

Measure the absorbance at the specified wavelength using a plate reader.

This flow cytometry assay detects the translocation of CRT from the ER to the cell surface, a hallmark of ICD.

Materials:

-

Cancer cell lines

-

Tigilanol tiglate

-

Anti-calreticulin antibody (conjugated to a fluorophore)

-

Flow cytometer

Procedure:

-

Treat cells with tigilanol tiglate.

-

Harvest and wash the cells.

-

Stain the cells with the fluorescently labeled anti-calreticulin antibody.

-

Analyze the cells by flow cytometry to quantify the percentage of CRT-positive cells.

This ELISA-based assay measures the passive release of the nuclear protein HMGB1 into the extracellular space.

Materials:

-

Cancer cell lines

-

Tigilanol tiglate

-

HMGB1 ELISA kit

-

Plate reader

Procedure:

-

Treat cells with tigilanol tiglate.

-

Collect the cell culture supernatant.

-

Measure the concentration of HMGB1 in the supernatant using the ELISA kit according to the manufacturer's instructions.

-

Measure the absorbance using a plate reader.

Visualization of Pathways and Workflows

Tigilanol Tiglate Signaling Pathway

Caption: Signaling pathway of Tigilanol Tiglate leading to immunogenic cell death.

Experimental Workflow for In Vitro Testing

Caption: General workflow for the in vitro evaluation of Tigilanol Tiglate.